molecular formula C13H18ClNO3 B1397680 Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride CAS No. 1219960-96-9

Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride

Cat. No.: B1397680
CAS No.: 1219960-96-9
M. Wt: 271.74 g/mol
InChI Key: WKLFNZKQANRZDX-UHFFFAOYSA-N
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Description

Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride is a chemical compound of interest in synthetic and medicinal chemistry research. This benzoate ester derivative features a pyrrolidine moiety, a common feature in many biologically active molecules and pharmaceuticals . The compound's structural framework suggests its potential utility as a synthetic intermediate or building block for the development of more complex molecules. Related pyrrolidine derivatives are frequently employed in organic synthesis, for instance, in the synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride, where the amino group of a pyrrolidine precursor is protected before further functionalization . The pyrrolidine ring is a versatile scaffold in drug discovery, and its incorporation into various molecular architectures is a active area of investigation . As a benzoate ester, this compound shares a functional group with other research compounds like ethyl pyrrolidine-3-carboxylate hydrochloride (CAS# 80028-44-0), which has a reported molecular formula of C7H14ClNO2 and a molecular weight of 179.645 g/mol . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 3-pyrrolidin-3-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-2-16-13(15)10-4-3-5-11(8-10)17-12-6-7-14-9-12;/h3-5,8,12,14H,2,6-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLFNZKQANRZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzoate Ester Intermediate

The initial step involves synthesizing the ethyl benzoate derivative, often through esterification reactions:

  • Esterification of Benzoic Acid:
    Benzoic acid reacts with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions to produce ethyl benzoate.
    $$
    \text{Benzoic acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl benzoate}
    $$
    Reaction conditions typically involve heating at 60–80°C for several hours, with azeotropic removal of water to drive the reaction to completion.

Formation of the Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt:

  • Salt Formation:
    Dissolving the free base in anhydrous ethanol or dichloromethane, followed by the addition of hydrogen chloride gas or hydrochloric acid solution, precipitates the hydrochloride salt.
    $$
    \text{Base} + \text{HCl} \rightarrow \text{Hydrochloride salt}
    $$
    The precipitate is filtered, washed, and dried under vacuum.

Data Table: Summary of Preparation Methods

Step Reagents Solvent Conditions Yield Notes
1 Benzoic acid + Ethanol + H₂SO₄ Ethanol Reflux 60–80°C High Azeotropic removal of water drives esterification
2 3-Hydroxybenzoate + 3-pyrrolidinol DMF or Acetone Room temp to 60°C 34–63% Mitsunobu or etherification methods
3 Free base + HCl Ethanol or Dichloromethane Room temp Quantitative Precipitation of hydrochloride salt

Research Findings and Optimization

Recent studies highlight the importance of reaction conditions in optimizing yield and purity:

  • Use of Mitsunobu Conditions:
    For ether formation, Mitsunobu reactions provide high regioselectivity and yields (~60–70%), especially when using triphenylphosphine and DEAD in dry solvents.

  • Base Catalysis:
    Sodium hydride or potassium carbonate facilitate nucleophilic substitution, with yields ranging from 34% to 66%, depending on the substrate and conditions.

  • Salt Formation Efficiency: Acidic conditions with HCl gas or concentrated HCl solutions generally produce high-purity hydrochloride salts with yields exceeding 90%.

Chemical Reactions Analysis

Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Ethyl 4-(3-pyrrolidinylmethoxy)benzoate Hydrochloride (CAS: 1185038-20-3)

  • Structure : Differs in the position of the pyrrolidinylmethoxy group (para vs. meta) and includes a methylene spacer between the pyrrolidine and oxygen atom.
  • Molecular Formula: C₁₄H₂₀ClNO₃ (MW: 285.77 g/mol) .
  • Key Differences: The para-substitution may enhance steric accessibility for target binding compared to the meta-isomer.

Methyl 4-(3-pyrrolidinyloxy)benzoate Hydrochloride (CAS: 1220033-95-3)

  • Structure : Methyl ester instead of ethyl ester, with a para-positioned pyrrolidinyloxy group.
  • Molecular Formula: C₁₂H₁₆ClNO₃ (MW: 257.71 g/mol) .
  • Para-substitution may influence electronic distribution on the aromatic ring, affecting binding affinity in receptor-based applications.

Heterocyclic Amine Variations

Ethyl 3-(1-piperazinyl)benzoate Hydrochloride (CAS: N/A)

  • Structure : Replaces pyrrolidine with piperazine (a six-membered diamine ring).
  • Molecular Formula : C₁₃H₁₉ClN₂O₂ (MW: 270.76 g/mol) .
  • Key Differences :
    • Piperazine introduces two basic nitrogen atoms, increasing water solubility and altering pH-dependent reactivity.
    • Enhanced hydrogen-bonding capacity may improve target engagement in protease or kinase inhibitors.

Functional Group Modifications

Ethyl 3-[1-(3-bromoanilino)ethyl]benzoate Hydrochloride (CAS: MFCD31695709)

  • Structure: Features a bromoanilinoethyl substituent instead of pyrrolidinyloxy.
  • Molecular Formula : C₁₇H₁₈BrClN₂O₂ (MW: 384.70 g/mol) .
  • The anilino group enables conjugation with aromatic systems, expanding utility in materials science.

Methyl 3-((2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamoyl)benzoate Hydrochloride

  • Structure : Contains a polyethylene glycol (PEG)-like chain and a carbamoyl group.
  • Molecular Formula : C₁₆H₂₄ClN₃O₅ (MW: 411.4 g/mol) .
  • Key Differences :
    • The PEG chain improves aqueous solubility and biocompatibility, making it suitable for drug delivery systems.
    • The carbamoyl group enables covalent conjugation with biomolecules (e.g., antibodies or peptides).

Pharmacologically Active Analogues

I-6502 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate)

  • Structure : Incorporates an isoxazole ring linked via a pentyloxy chain.
  • Molecular Formula : C₁₈H₂₅N₃O₄ (MW: 347.4 g/mol) .
  • Key Differences :
    • The isoxazole moiety confers anti-inflammatory or antimicrobial activity, as seen in COX-2 inhibitors.
    • The extended alkyl chain may enhance membrane permeability in cellular assays.

Biological Activity

Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and possible therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a benzoate moiety linked to a pyrrolidine ring. This structural configuration suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) due to the presence of the pyrrolidine group.

  • Molecular Formula : C₁₄H₁₈ClN₃O₃
  • Molecular Weight : Approximately 285.76 g/mol

The biological activity of this compound is believed to be mediated through its interaction with specific receptors and enzymes. The compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial for various neurological functions.

  • Target Interactions :
    • Modulation of neurotransmitter activity
    • Binding to specific receptors involved in CNS signaling

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its efficacy against various pathogens makes it a candidate for further exploration in the development of new antimicrobial agents.

  • Research Findings :
    • Exhibited activity against certain bacterial strains
    • Potential use in treating infections resistant to conventional antibiotics

Neuroprotective Effects

Given its structural similarity to other neuroactive compounds, this compound may possess neuroprotective properties. Research indicates that it could play a role in protecting neuronal cells from oxidative stress and apoptosis.

  • Case Studies :
    • In vitro studies have shown enhanced cell viability in neuronal cell lines exposed to oxidative stress following treatment with this compound.

Research Findings and Case Studies

Study FocusFindings
Antimicrobial ActivityShowed effectiveness against specific bacterial strains in preliminary tests.
NeuroprotectionEnhanced cell viability in neuronal models under oxidative stress conditions.
Neurotransmitter ModulationPotential modulation of dopamine and serotonin pathways noted in pharmacological studies .

Future Directions

The ongoing research into this compound suggests several avenues for future investigation:

  • Therapeutic Applications : Further studies are needed to evaluate its potential as a therapeutic agent for conditions related to neurotransmitter dysregulation.
  • Mechanistic Studies : Detailed mechanistic studies are required to elucidate the specific pathways through which this compound exerts its effects.
  • Clinical Trials : Future clinical trials could assess its safety and efficacy in human subjects, particularly for antimicrobial and neuroprotective applications.

Q & A

Q. Table 1: Common Impurities and Detection Methods

Impurity TypeExample CompoundsDetection MethodEvidence
Hydrolysis Product3-(3-pyrrolidinyloxy)benzoic acidHPLC (Retention time)
Unreacted IntermediateEthyl 3-hydroxybenzoateLC-MS (Mass accuracy)
Side-reaction By-productsN-alkylated pyrrolidine derivativesNMR (Structural shifts)

Advanced: How do researchers address contradictions in stability data under varying pH conditions?

Methodological Answer:
Discrepancies in stability studies are resolved by:

Forced Degradation Studies : Exposing the compound to acidic (pH 1-3), neutral (pH 7), and alkaline (pH 10-12) conditions at elevated temperatures (40–60°C).

Analytical Cross-Validation : Using complementary techniques (e.g., NMR for structural changes, HPLC for degradation kinetics) to confirm results .

Statistical Analysis : Applying ANOVA to compare degradation rates across replicates and conditions.

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of waste via approved chemical channels .

Advanced: How can computational modeling predict the compound's interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models binding affinities to receptors (e.g., neurotransmitter transporters) based on the pyrrolidine moiety’s flexibility .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in aqueous environments .

Advanced: What methodologies resolve contradictions in solubility data across studies?

Methodological Answer:

  • Solubility Parameter Screening : Test in co-solvents (e.g., DMSO-water mixtures) and buffer systems (pH 1–10) using UV-Vis spectroscopy.
  • Thermodynamic Analysis : Van’t Hoff plots to compare temperature-dependent solubility profiles .

Basic: Which analytical techniques are prioritized for purity assessment?

Methodological Answer:

  • Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values.
  • TLC : Preliminary checks using silica plates (e.g., chloroform/methanol 9:1) to detect major impurities .
  • Karl Fischer Titration : Quantify residual water (<0.5% w/w) .

Advanced: How is the compound’s stability in biological matrices validated for pharmacokinetic studies?

Methodological Answer:

  • Matrix Spiking : Incubate the compound in plasma/serum at 37°C and analyze aliquots at timed intervals via LC-MS/MS.
  • Metabolite Identification : High-resolution MS/MS to detect phase I/II metabolites (e.g., ester hydrolysis products) .

Advanced: What experimental designs are used to study stereochemical effects on bioactivity?

Methodological Answer:

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers and test their activity separately .
  • X-ray Diffraction : Compare crystal structures of enantiomers to correlate configuration with receptor binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride
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Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride

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